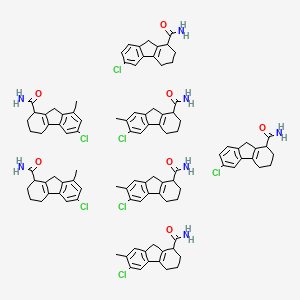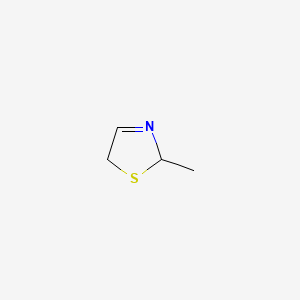
2-Methyl-3-thiazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-3-thiazoline is an organic compound with the molecular formula C₄H₇NS. It is a heterocyclic compound containing a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is known for its unique chemical properties and its presence in various biological and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyl-3-thiazoline can be synthesized through several methods. One common method involves the condensation reaction of cysteamine with carboxylic acids or their derivatives . Another method includes the reaction of alkenes with bromine followed by the reaction with thioamides in a one-pot reaction . The reaction conditions are typically mild, and the products are purified through recrystallization with ethyl acetate or ether .
Industrial Production Methods
In industrial settings, this compound is often produced using a modular synthesis approach. This involves the use of readily available and inexpensive substrates under mild reaction conditions. The products are obtained in high yields and are purified without the need for extensive work-up procedures .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-thiazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form thiazoles.
Nucleophilic Substitution: The sulfur atom in the thiazoline ring can participate in nucleophilic substitution reactions.
Cycloaddition: The compound can undergo cycloaddition reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include bromine, thioamides, and oxidizing agents such as DDQ (2,3-dichloro-5,6-dicyanobenzoquinone) . The reactions are typically carried out under mild conditions to ensure high yields and purity of the products.
Major Products Formed
The major products
Properties
CAS No. |
66867-06-9 |
|---|---|
Molecular Formula |
C4H7NS |
Molecular Weight |
101.17 g/mol |
IUPAC Name |
2-methyl-2,5-dihydro-1,3-thiazole |
InChI |
InChI=1S/C4H7NS/c1-4-5-2-3-6-4/h2,4H,3H2,1H3 |
InChI Key |
GKNTUAWLGAGFEL-UHFFFAOYSA-N |
Canonical SMILES |
CC1N=CCS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



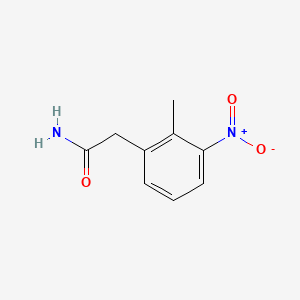
![[(trans)-8-Chloro-6-(2-chloro-3-methoxyphenyl)-1-(trifluoromethyl)-4H,6H-[1,2,4]triazolo[4,3-a][4,1]benzoxazepin-4-yl]acetic acid](/img/structure/B13402981.png)
![N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-[tri(propan-2-yl)silyloxymethoxy]oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]acetamide](/img/structure/B13402987.png)
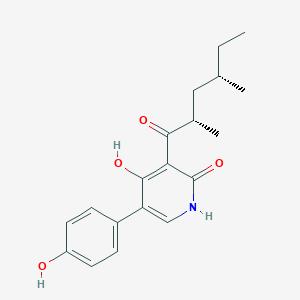
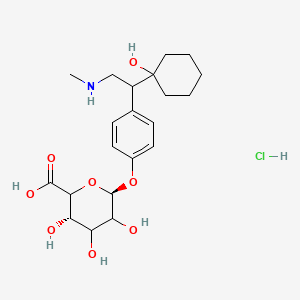
![2-pyrrolidin-2-yl-5-[4-[4-(2-pyrrolidin-2-yl-1H-imidazol-5-yl)phenyl]phenyl]-1H-imidazole;tetrahydrochloride](/img/structure/B13403006.png)
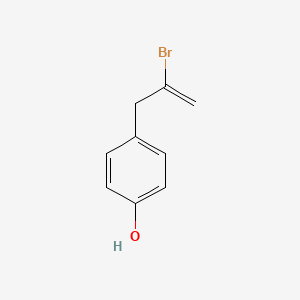
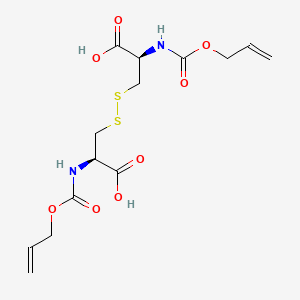
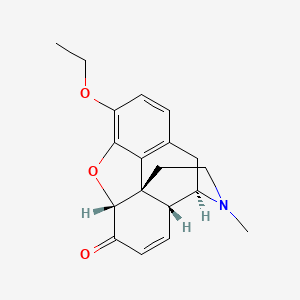
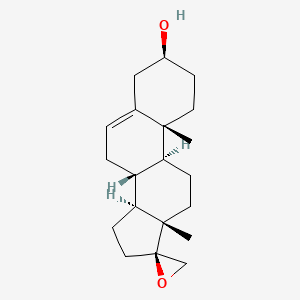
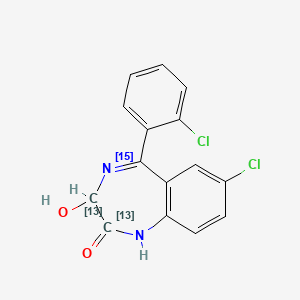
![tert-butyl (3S,5S,6R)-3-[2-(oxiran-2-yl)ethyl]-2-oxo-5,6-diphenylmorpholine-4-carboxylate](/img/structure/B13403034.png)
